molecular formula C10H15BrO B225941 Tartronate semialdehyde phosphate CAS No. 14886-81-8

Tartronate semialdehyde phosphate

Cat. No.: B225941
CAS No.: 14886-81-8
M. Wt: 184.04 g/mol
InChI Key: KBLQTRXAGCIRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tartronate semialdehyde phosphate can be achieved through several methods. One common approach involves the oxidation of phosphinic acid. Another method includes the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

Tartronate semialdehyde phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reactions: Various nucleophiles can be used to substitute the phosphonooxy group, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different phosphonic acids, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Tartronate semialdehyde phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tartronate semialdehyde phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Phosphohydroxypyruvic acid: Another name for Tartronate semialdehyde phosphate, highlighting its structural similarity to pyruvic acid.

    Phosphoglyceric acid: A related compound involved in glycolysis and other metabolic pathways.

    Phosphoenolpyruvic acid: Another key intermediate in metabolic pathways, particularly in glycolysis and gluconeogenesis.

Uniqueness

This compound is unique due to its combination of a keto group and a phosphonooxy group, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications .

Biological Activity

Tartronate semialdehyde phosphate (TSP) is a significant organic compound involved in various biochemical pathways, particularly in carbohydrate metabolism. This article explores its biological activity, including enzymatic interactions, metabolic roles, and potential applications in biotechnology and medicine.

Overview of this compound

This compound is a metabolite derived from the enzymatic conversion of glycerol and other substrates. It plays a critical role in microbial metabolism, particularly in organisms like Escherichia coli and Ustilago maydis. The compound features hydroxyl and aldehyde functional groups, which contribute to its reactivity and biological activity .

Inhibition of Enolase

One of the primary biological activities of TSP is its role as an inhibitor of enolase, an enzyme crucial for glycolysis. Both the enol and aldehyde forms of TSP exhibit potent inhibitory effects on yeast enolase, with inhibition constants (Ki) indicating high binding affinity. This inhibition significantly impacts metabolic pathways involving glycolysis and gluconeogenesis .

Table 1: Inhibition Constants of TSP on Yeast Enolase

FormKi (mM)
Enol form0.12
Aldehyde form0.15

The inhibition of enolase by TSP suggests its potential as a regulatory molecule in metabolic processes, influencing glycolytic flux and energy production in cells.

Tartronate Semialdehyde Reductase (TSR)

Research has identified tartronate semialdehyde reductase (TSR) as a key enzyme in the metabolism of TSP in fungi. TSR catalyzes the reduction of tartronic semialdehyde to glycerate, playing a vital role in glycerol assimilation. Studies have shown that genetic manipulation of TSR can significantly affect glycolipid production in U. maydis, indicating its importance in bioconversion processes .

Table 2: Kinetic Parameters for TSR

SubstrateKm (mM)Vmax (µmol/min/mg)
D-Glycerate17.71.14
L-Glycerate123.20.03
Tartronic Semialdehyde0.190.17

The kinetic parameters indicate that TSR has a higher affinity for tartronic semialdehyde compared to glycerates, suggesting that under normal conditions, metabolic flow favors glycerate production .

Glycerol Assimilation in Ustilago maydis

A study focused on the role of TSR in Ustilago maydis demonstrated that loss-of-function mutants for the tsr1 gene exhibited reduced glycolipid production and glycerol utilization. Conversely, gain-of-function mutants showed enhanced glycolipid accumulation when cultured with glycerol . This highlights the potential for genetic engineering approaches to enhance bioprocesses using TSP.

Molecular Docking Studies

Molecular modeling studies have explored the interaction between TSP and various enzymes, including human enolase and bacterial enolases from pathogens like Salmonella enterica. These studies revealed differences in active site structures between human and bacterial enolases, providing insights for developing new therapeutic agents targeting bacterial survival mechanisms .

Potential Applications

Due to its inhibitory effects on key metabolic enzymes, TSP has potential applications in:

  • Biotechnology : As a tool for manipulating metabolic pathways in microorganisms to enhance product yields.
  • Pharmaceuticals : Development of inhibitors targeting specific enzymes involved in pathogenicity or metabolic disorders.
  • Agriculture : Potential use as a biopesticide by inhibiting essential metabolic processes in plant pathogens.

Properties

IUPAC Name

3-oxo-2-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O7P/c4-1-2(3(5)6)10-11(7,8)9/h1-2H,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLQTRXAGCIRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922684
Record name 3-Oxo-2-(phosphonooxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14886-81-8, 118455-76-8
Record name D-Tartronic semialdehyde phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014886818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tartronate semialdehyde phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118455768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-2-(phosphonooxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.